molecular formula C12H11FN4O B11966045 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11966045
M. Wt: 246.24 g/mol
InChI Key: KTWHSCZCEKSURX-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one typically involves the condensation reaction between 2-fluorobenzaldehyde and 6-methylpyrimidin-4(3H)-one hydrazine. The reaction is usually carried out in an ethanol solvent at room temperature, and the mixture is stirred overnight. The resulting product is then filtered and dried to obtain the desired compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine
  • 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine
  • (2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone

Uniqueness

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of a fluorobenzylidene group and a methylpyrimidinone core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Biological Activity

The compound 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12FN5O
  • Molecular Weight : 245.25 g/mol
  • SMILES Notation : CC1=CN(C(=O)N=C1N=NCC2=CC=CC=C2F)C

The presence of the fluorobenzylidene moiety is significant, as fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties.

Biological Activity Overview

Research indicates that hydrazone derivatives, particularly those with fluorinated groups, can exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that hydrazone derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The structural characteristics of this compound suggest it may inhibit cancer cell proliferation. Fluorinated derivatives have been associated with enhanced cytotoxicity in cancer cell lines, primarily through the modulation of metabolic pathways.
  • Inhibition of Glycolysis : Similar compounds have been shown to inhibit glycolytic enzymes, which are often upregulated in cancer cells. By disrupting energy metabolism, these compounds can induce apoptosis in malignant cells .
  • Interaction with Enzymes : The presence of the hydrazone linkage may facilitate binding to specific enzyme targets, leading to altered enzymatic activity that can affect cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionModulates glycolytic enzyme activity

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of fluorinated hydrazone derivatives on glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of non-fluorinated analogs . The mechanism was linked to enhanced binding affinity to hexokinase II, a key enzyme in glucose metabolism.

Properties

Molecular Formula

C12H11FN4O

Molecular Weight

246.24 g/mol

IUPAC Name

2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+

InChI Key

KTWHSCZCEKSURX-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.